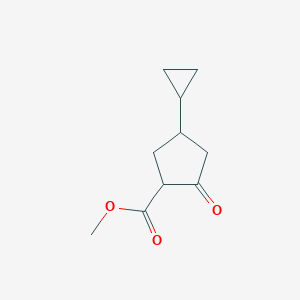

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10(12)8-4-7(5-9(8)11)6-2-3-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVXYQHHCOIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC1=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with cyclopropylmagnesium bromide to introduce the cyclopropyl group. This intermediate is then reacted with methyl chloroformate to form the methyl ester. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclopropylcyclopentanecarboxylic acid.

Reduction: Methyl 4-cyclopropyl-2-hydroxycyclopentane-1-carboxylate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity. The ester and ketone functional groups participate in various chemical reactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-oxocyclopentanecarboxylate

- Methyl 2-cyclopentanonecarboxylate

- Ethyl 2-oxocyclopentanecarboxylate

Uniqueness

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other cyclopentanone derivatives and influences its reactivity and applications.

Biological Activity

Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group, which imparts distinct chemical properties that influence its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The mechanism involves:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in bone resorption and cancer metastasis .

- Receptor Modulation : It may interact with various receptors involved in signaling pathways, influencing processes such as inflammation and cancer progression.

In Vitro Studies

Recent studies have highlighted the compound's potential as an MMP inhibitor. For instance, it has shown promising results in reducing osteoclastogenesis in breast cancer models, indicating its potential use in managing bone metastases associated with cancer .

| Study | Findings |

|---|---|

| MMP Inhibition Study | Demonstrated significant inhibition of MMP-13 activity, leading to reduced bone resorption. |

| Osteoclastogenesis Modulation | Inhibited osteoclast formation in vitro, suggesting a role in preventing bone loss associated with cancer. |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Breast Cancer Metastasis : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in decreased levels of RANKL and MMP-13 mRNA expression, correlating with reduced osteoclast activity and bone degradation .

- Inflammation Models : The compound's anti-inflammatory properties have been assessed through its effects on cytokine production in macrophage cultures, showing a reduction in pro-inflammatory cytokines.

Comparison with Similar Compounds

The unique cyclopropyl moiety distinguishes this compound from other related compounds. A comparison table illustrates the differences:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | Similar core structure without cyclopropyl | Moderate MMP inhibition |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl group instead of methyl | Lower potency against osteoclasts |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 4-cyclopropyl-2-oxocyclopentane-1-carboxylate?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible routes, such as cyclopropanation of a pre-functionalized cyclopentanone precursor. Key steps may involve esterification, ketone functionalization, and cyclopropane ring formation via Simmons-Smith or transition-metal-catalyzed reactions . Cross-validation with databases like Reaxys ensures synthetic feasibility.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm cyclopropane ring protons (characteristic upfield shifts) and ester/ketone carbonyl signals.

- X-ray Crystallography : Use SHELX software for structure refinement, especially to resolve stereochemistry and confirm the spatial arrangement of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.

Q. How can researchers address low yields in cyclopropanation steps during synthesis?

- Methodological Answer : Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity). For example, using chiral catalysts (e.g., Rh(II) complexes) may improve stereochemical control. Monitor intermediates via TLC/GC-MS to identify side reactions or degradation pathways .

Advanced Research Questions

Q. How can stereochemical inconsistencies between NMR and X-ray data be resolved?

- Methodological Answer :

- NMR Coupling Constants : Measure -values to infer dihedral angles and compare with X-ray-derived torsion angles.

- DFT Calculations : Perform density functional theory (DFT) geometry optimizations to predict NMR chemical shifts and compare with experimental data, resolving discrepancies .

- Dynamic NMR : Investigate conformational flexibility if temperature-dependent NMR reveals exchange processes.

Q. What computational tools are suitable for predicting reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- Reactivity Prediction : Use quantum mechanical methods (e.g., Fukui functions) to identify electrophilic/nucleophilic sites.

- Regioselectivity Modeling : Apply molecular docking or MD simulations if the compound interacts with biological targets (e.g., enzymes). Tools like Gaussian or ORCA are recommended for electronic structure analysis .

Q. How can conflicting solubility data from different sources be reconciled?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH) solvents.

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP predictions to identify outliers.

- Crystallinity Analysis : Use DSC or PXRD to detect polymorphic forms affecting solubility .

Data Contradiction Analysis

Q. How to validate conflicting spectroscopic data from different research groups?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions.

- Cross-Technique Validation : Correlate IR carbonyl stretches with -NMR signals or X-ray bond lengths.

- Meta-Analysis : Review literature for systematic errors (e.g., solvent effects in NMR) and apply corrections .

Experimental Design Considerations

Q. What strategies mitigate decomposition during storage or reactions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation pathways.

- Protective Groups : Introduce tert-butyl or Fmoc groups to stabilize reactive sites (e.g., ketone) during synthesis .

- Inert Atmosphere : Use Schlenk techniques for air/moisture-sensitive steps.

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Derivatization : Modify the cyclopropane ring via ring-opening reactions or functionalize the ketone/ester groups.

- Biological Screening : Use in vitro assays (e.g., enzyme inhibition) to evaluate activity. Reference analogs in for antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.